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molecular formula C12H11NO2 B186490 N-(3-Buten-1-yl)phthalimide CAS No. 52898-32-5

N-(3-Buten-1-yl)phthalimide

Cat. No. B186490
M. Wt: 201.22 g/mol
InChI Key: ZDOLXCKKXHSEJG-UHFFFAOYSA-N
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Patent
US08785453B2

Procedure details

To a mixture of phthalimide (3.92 g, 26.6 mmol) and potassium carbonate (9.20 g, 66.6 mmol) in acetonitrile (44 ml), was added 4-bromo-1-butene (2.26 ml, 22.2 mmol) at room temperature. The resulting reaction mixture was stirred at 90° C. for 13 hours. After the reaction complete, the reaction mixture thus obtained was filtered through a plug of Celite. The filtrate was concentrated under reduced pressure to obtain the title compound (2.23 g). The compound was used for the next step without further purification.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH:21]=[CH2:22]>C(#N)C>[CH2:22]([N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6])[CH2:21][CH:20]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.26 mL
Type
reactant
Smiles
BrCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After the reaction complete, the reaction mixture thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(CC=C)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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